molecular formula C23H19Cl2NO3 B2903277 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477888-77-0

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide

Cat. No. B2903277
CAS RN: 477888-77-0
M. Wt: 428.31
InChI Key: YLLCJMYIQKGMHE-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide, hereafter referred to as E-3-DCP, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a member of the class of compounds known as phenylpropenamides, which are derivatives of benzoic acid and have been used in the synthesis of a variety of drugs.

Mechanism of Action

The exact mechanism of action of E-3-DCP is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which prevents the breakdown of acetylcholine and leads to an increase in its concentration in the synaptic cleft. This leads to an increase in the activity of the cholinergic system, which is involved in the regulation of memory, learning, and other cognitive functions. Additionally, E-3-DCP is believed to act as an agonist of the μ-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
E-3-DCP has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have an antinociceptive effect, which means it is able to reduce the perception of pain. It has also been found to have an anxiolytic effect, which means it is able to reduce anxiety. Additionally, it has been found to have an anti-inflammatory effect, which means it is able to reduce inflammation. Finally, it has been found to have a neuroprotective effect, which means it is able to protect neurons from damage.

Advantages and Limitations for Lab Experiments

E-3-DCP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive option for laboratory studies. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for exploring the mechanisms of action of various drugs and compounds. However, it also has several limitations. For example, it is not yet fully understood how it interacts with other drugs or compounds, which can limit its usefulness in certain experiments. Additionally, its effects have only been studied in animal models, which means its effects in humans are still unknown.

Future Directions

There are several potential future directions for research on E-3-DCP. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects and potential applications. Additionally, further studies in human models could be conducted to better understand its effects in humans. Finally, further research could be conducted on its potential applications in medicinal chemistry, pharmacology, and biochemistry, as this could lead to the development of new drugs and compounds.

Synthesis Methods

E-3-DCP can be synthesized by a two-step process. The first step involves the condensation of 2,4-dichlorobenzyl chloride and 4-methoxyphenylacetic acid, which yields 4-[(2,4-dichlorobenzyl)oxy]phenylacetic acid. This compound is then reacted with propenamide to give E-3-DCP. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 100°C.

Scientific Research Applications

E-3-DCP has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, it has been investigated for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been studied for its ability to act as an agonist of the μ-opioid receptor, which is involved in the regulation of pain perception.

properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c1-28-20-11-7-19(8-12-20)26-23(27)13-4-16-2-9-21(10-3-16)29-15-17-5-6-18(24)14-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLCJMYIQKGMHE-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.